

Sulfo-Cy7.5 Carboxylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sulfo-Cy7.5 carboxylic acid	
Cat. No.:	B12377632	Get Quote

For Immediate Release

This technical guide provides an in-depth overview of **Sulfo-Cy7.5 carboxylic acid**, a near-infrared (NIR) fluorescent dye, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its application, and visualizes complex workflows to facilitate its integration into advanced research and development projects.

Sulfo-Cy7.5 carboxylic acid is a water-soluble fluorophore characterized by its high hydrophilicity due to the presence of four sulfo groups.[1] Its structure is analogous to indocyanine green (ICG); however, a rigid trimethylene linker enhances its fluorescence quantum yield, making it a valuable tool for NIR imaging.[1][2][3] The free carboxylic acid group allows for covalent conjugation to biomolecules, enabling the tracking and visualization of their dynamics in biological systems.[4]

Core Quantitative Data

The following tables summarize the essential physicochemical and spectral properties of **Sulfo-Cy7.5 carboxylic acid**, compiled from various supplier datasheets.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C45H45K3N2O14S4	[2][5]
Molecular Weight	1083.41 g/mol	[2][5]
Appearance	Dark green solid	[2][5]
Solubility	Good in water, DMF, and DMSO	[2][4][5]
Purity	≥95% (by ¹H NMR and HPLC-MS)	[2][5]
Storage	Store at -20°C in the dark, desiccated.[1][2]	

Table 2: Spectral and Fluorescence Properties

Property	Value	Source(s)
Excitation Maximum (λex)	778 nm	[1][2][6]
Emission Maximum (λem)	797 nm	[1][2][6]
Molar Extinction Coefficient (ε)	222,000 M ⁻¹ cm ⁻¹	[1][2][6]
Fluorescence Quantum Yield (Φ)	0.21	[1][6]
Correction Factor (CF ₂₆₀)	0.09	[1][2]
Correction Factor (CF ₂₈₀)	0.09	[1][2]

Experimental Protocols

The primary application of **Sulfo-Cy7.5 carboxylic acid** in biological research is its covalent attachment to proteins, antibodies, and other amine-containing biomolecules. This is typically achieved through a two-step carbodiimide crosslinking reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of Sulfo-Cy7.5 Carboxylic Acid to a Protein

This protocol describes the activation of the carboxylic acid group on the dye and its subsequent conjugation to primary amines (e.g., lysine residues) on a target protein.

Materials:

- Sulfo-Cy7.5 carboxylic acid
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- · Coupling Buffer: PBS, pH 7.2-7.4
- Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Purification column (e.g., Sephadex G-25)

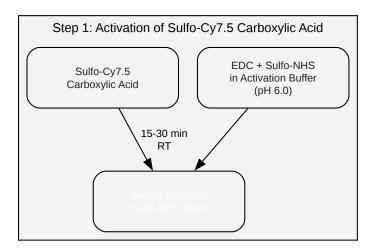
Methodology:

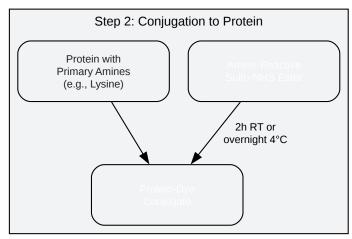
- Protein Preparation:
 - Dissolve the protein in the Coupling Buffer at a concentration of 2-10 mg/mL.
 - If the protein solution contains primary amines (e.g., Tris buffer) or ammonium salts, dialyze against the Coupling Buffer.
- Dye Preparation:
 - Prepare a 10 mM stock solution of Sulfo-Cy7.5 carboxylic acid in anhydrous DMSO.
- Activation of Sulfo-Cy7.5 Carboxylic Acid:

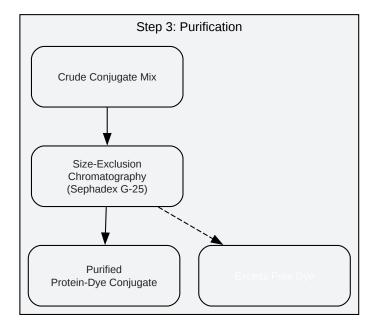
- In a microcentrifuge tube, combine the Sulfo-Cy7.5 carboxylic acid stock solution with the Activation Buffer.
- Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
- Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the dye.
- Incubate the mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.
- Conjugation to the Protein:
 - Add the activated dye solution to the protein solution. A dye-to-protein molar ratio of 10:1
 to 20:1 is recommended as a starting point.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
- Quenching the Reaction (Optional):
 - To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove excess, unreacted dye and byproducts by size-exclusion chromatography using a Sephadex G-25 column equilibrated with the Coupling Buffer.
 - Collect the fractions containing the fluorescently labeled protein.

Protocol 2: Determination of the Degree of Labeling (DOL)

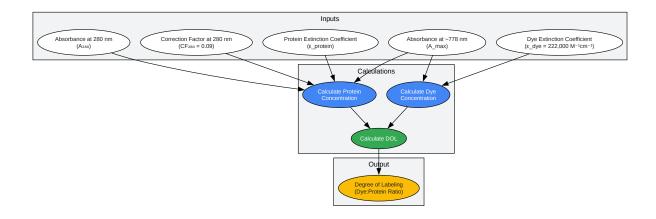
The DOL represents the average number of dye molecules conjugated to each protein molecule.


Methodology:


- Measure Absorbance:
 - Dilute the purified protein-dye conjugate in PBS.
 - Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A max, ~778 nm).
- Calculate the Degree of Labeling:
 - Calculate the concentration of the protein using the following equation:
 - Protein Concentration (M) = [A₂₈₀ (A_max × CF₂₈₀)] / ε_protein
 - Where:
 - CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.09).
 - ε protein is the molar extinction coefficient of the protein at 280 nm.
 - Calculate the concentration of the dye using the Beer-Lambert law:
 - Dye Concentration (M) = A_max / ε_dye
 - Where ε dye is the molar extinction coefficient of Sulfo-Cy7.5 (222,000 M⁻¹cm⁻¹).
 - Calculate the DOL:
 - DOL = Dye Concentration (M) / Protein Concentration (M)


Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Caption: Workflow for the two-step EDC/Sulfo-NHS conjugation of **Sulfo-Cy7.5 carboxylic acid** to a protein.

Click to download full resolution via product page

Caption: Logical workflow for calculating the Degree of Labeling (DOL).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. lumiprobe.com [lumiprobe.com]

- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Sulfo-Cy7.5 Carboxylic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377632#understanding-sulfo-cy7-5-carboxylic-acid-datasheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com